molecular formula C27H28N4O3S B2354873 4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1206987-13-4

4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No.: B2354873
CAS No.: 1206987-13-4
M. Wt: 488.61
InChI Key: VWDBGESZUDVZAU-UHFFFAOYSA-N
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Description

4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Biological Activity

The compound 4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N5O5SC_{22}H_{30}N_{5}O_{5}S, with a molecular weight of approximately 482.61 g/mol. The structural components include:

  • Imidazole ring : Known for its role in biological systems and as a pharmacophore in drug design.
  • Thioether linkage : Potentially enhancing lipophilicity and biological activity.
  • Aromatic amine : Contributing to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity : The imidazole and thiazole moieties have been linked to cytotoxic effects against cancer cell lines, suggesting that the compound may possess anticancer properties.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial activities, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown IC50 values indicating effective inhibition of tumor cell growth. For instance, thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .
  • Induction of Apoptosis : Compounds with imidazole rings often induce programmed cell death in cancer cells, enhancing their therapeutic potential .
  • Antimicrobial Mechanisms : The presence of electron-donating groups enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Antitumor Activity

A study evaluated several thiazole-bearing compounds for their cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells. The most active compounds exhibited significant apoptosis percentages comparable to standard treatments like cisplatin .

Antimicrobial Evaluation

Research conducted on related thiazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were screened using the MTT assay, revealing effective inhibition comparable to standard antibiotics .

Data Tables

Biological ActivityCompound StructureIC50 Values (µg/mL)Reference
AntitumorThiazole derivatives1.61 - 1.98
AntimicrobialThiazole derivativesVaries

Properties

IUPAC Name

4-[2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-4-20-7-5-6-18(2)25(20)30-24(32)17-35-27-28-14-15-31(27)22-11-9-21(10-12-22)26(33)29-16-23-13-8-19(3)34-23/h5-15H,4,16-17H2,1-3H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDBGESZUDVZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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